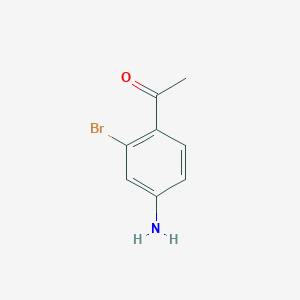

1-(4-Amino-2-bromophenyl)ethanone

説明

1-(4-Amino-2-bromophenyl)ethanone (CAS: 23442-14-0) is an aromatic ketone featuring a bromine atom at the 2-position and an amino group at the 4-position of the phenyl ring. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its amino and bromine substituents enable diverse reactivity, including participation in condensation reactions (e.g., Schiff base formation) and cross-coupling reactions .

特性

IUPAC Name |

1-(4-amino-2-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFEOKSKAIEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Amino-2-bromophenyl)ethanone, also known as 4-amino-2-bromobenzophenone, is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a bromine atom and an amino group attached to a phenyl ring, which influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Bromination of Aniline : Starting from aniline, bromination can introduce the bromine substituent at the ortho position.

- Acetylation : The amino group can be acetylated to form the ethanone derivative.

Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound demonstrates significant antibacterial activity against various strains of bacteria. It has been tested against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines by activating caspase pathways.

| Biological Activity | Tested Organisms/Cell Lines | Effectiveness |

|---|---|---|

| Antibacterial | E. coli, Staphylococcus aureus | Moderate to high |

| Anticancer | HeLa cells (cervical cancer) | Induces apoptosis |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antibacterial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined for various derivatives, indicating potential for development as a new antibiotic agent .

- Anticancer Research : In vitro studies conducted on human cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed increased levels of apoptotic markers .

- Pharmacokinetics : Research published in Pharmaceutical Research explored the pharmacokinetic profile of this compound, indicating favorable absorption characteristics and moderate bioavailability when administered orally .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of 1-(4-Amino-2-bromophenyl)ethanone have been synthesized and evaluated for their inhibitory effects against various microbial strains. The compound acts as a precursor for designing novel inhibitors targeting the pyruvate dehydrogenase multienzyme complex (PDHc E1), which is crucial in metabolic pathways of pathogens like E. coli and Gibberella zeae .

Case Study: Inhibitory Activity

A series of synthesized compounds based on this compound demonstrated moderate to high inhibitory activities against PDHc E1. For example:

- Compound 4h exhibited an IC50 value of 6.7 µM.

- Compound 4j showed an IC50 value of 6.1 µM with a significant inhibition rate of 50% at a concentration of 100 µg/mL against Gibberella zeae .

Antiparasitic Properties

The compound has also been explored for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Structural modifications of derivatives have led to improved activity in enzyme assays, indicating the compound's versatility in targeting different biological systems .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a building block for synthesizing functional materials such as polymers and nanocomposites. Its ability to undergo various chemical reactions allows for the incorporation into polymer matrices, enhancing their mechanical and thermal properties.

Case Study: Polymer Composites

Research has shown that incorporating derivatives of this compound into polymer blends can significantly improve their tensile strength and thermal stability. For instance, polymers modified with brominated phenyl groups have exhibited enhanced flame retardancy due to the presence of the bromine atom .

Synthetic Intermediate

Versatile Building Block

this compound is widely used as a synthetic intermediate in organic chemistry. Its functional groups allow for diverse reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex organic molecules.

Data Table: Synthetic Pathways

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-(Bromoacetyl)aniline | 85 |

| Coupling Reaction | Triazole derivatives | 70 |

| Reduction Reaction | Amino derivatives | 90 |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

1-(4-Amino-3-bromophenyl)ethanone (CAS: L021053)

- Structure : Bromine at the 3-position instead of 2-position.

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies due to its distinct electronic effects compared to the 2-bromo isomer .

1-(4-Amino-2-chlorophenyl)ethanone (CAS: 72531-23-8)

- Structure : Chlorine replaces bromine at the 2-position.

- Properties : Lower molecular weight (185.62 g/mol) and reduced steric bulk compared to the bromo analog. Chlorine’s higher electronegativity may alter electronic distribution, impacting reactivity in nucleophilic substitutions .

2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS: Not provided)

- Structure: Hydroxyl group replaces the amino group at the 4-position.

- Applications: Used in adrenaline-type drug synthesis. The hydroxyl group enhances hydrogen-bonding capacity, improving crystallinity compared to the amino analog .

Halogen-Substituted Ethanones

Key Observations :

- Bromine’s larger atomic size increases steric hindrance compared to chlorine, slowing reaction kinetics in nucleophilic substitutions .

- Amino groups enhance solubility in polar solvents and enable participation in condensation reactions (e.g., with aldehydes to form chalcones) .

Antibacterial Activity

- Schiff Bases Derived from 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone: Exhibit moderate activity against E. coli and Salmonella Typhi (MIC: 25–50 µg/mL) .

- Chalcone Derivatives from 1-(4-(Quinolin-8-ylamino)phenyl)ethanone: Show enhanced antibacterial potency due to the quinoline moiety’s planar structure, which improves membrane penetration .

Antiparasitic Activity

- Indolyl-3-ethanone-α-thioethers: Derivatives with nitro groups (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) display superior antimalarial activity (pIC₅₀ = 8.21) compared to chloroquine .

- Pyridine-Based Ethanones (UDO and UDD): Inhibit Trypanosoma cruzi CYP51 enzyme, demonstrating efficacy against Chagas disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。